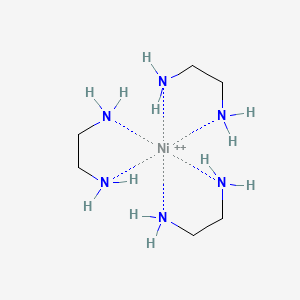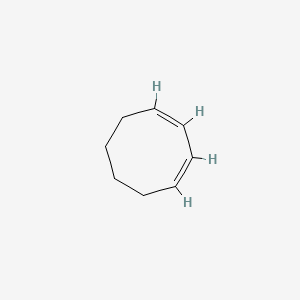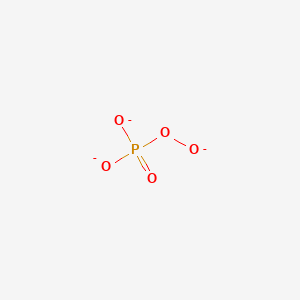
Peroxyphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxyphosphate is a trivalent inorganic anion obtained by removal of all three protons from peroxyphosphoric acid. It is a phosphorus oxoanion and a trivalent inorganic anion.
Applications De Recherche Scientifique
Environmental Remediation : Peroxodiphosphate, produced efficiently by electrolyses of phosphate solutions, is a promising alternative to persulphates and other oxidants in environmental remediation processes. It is effective in oxidizing various organic pollutants and cyanide, offering significant advantages over hypochlorite for cyanide oxidation in waste treatment (Sánchez et al., 2013).
Electrosynthesis of Peroxo Compounds : Peroxophosphates are part of a group of powerful oxidants synthesized electrochemically and used for treating refractory compounds. Key parameters influencing the efficiency of the electrosynthesis process include electrode material, additives, cell geometry, temperature, and pH (Serrano, 2021).
Bioceramic Materials : Nanostructured sodium calcium tripolyphosphate and its peroxo derivatives have high-porosity structures and antibacterial properties, making them promising for use in bioceramics (Skogareva et al., 2011).
Catalysis in Organic Synthesis : Peroxo-niobophosphate, a novel peroxo compound, has been used as a catalyst in the oxidation of cyclic olefins with hydrogen peroxide, showing high selectivity in preparing dialdehydes (Yue Hong-kun et al., 2010).
Advanced Oxidation Processes : Peroxymonophosphate has applications in advanced oxidation processes (AOPs) for wastewater treatment and remediation. It can react directly with various compounds, including antibiotics and pharmaceuticals, and its reactivity is influenced by pH and ionic strength (Yang et al., 2018).
Propriétés
Numéro CAS |
37418-45-4 |
|---|---|
Formule moléculaire |
O5P-3 |
Poids moléculaire |
110.97 g/mol |
Nom IUPAC |
oxido phosphate |
InChI |
InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4)/p-3 |
Clé InChI |
MPNNOLHYOHFJKL-UHFFFAOYSA-K |
SMILES |
[O-]OP(=O)([O-])[O-] |
SMILES canonique |
[O-]OP(=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




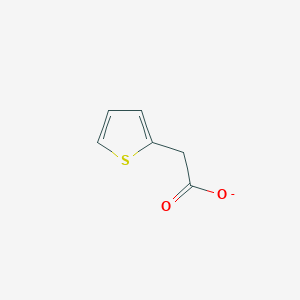



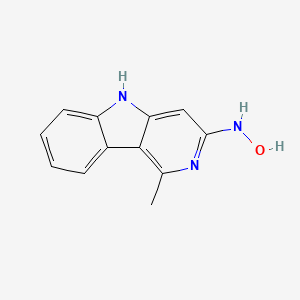
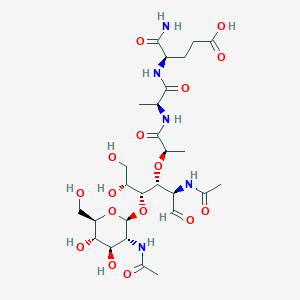
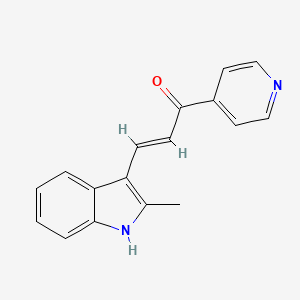
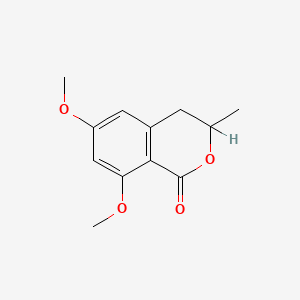
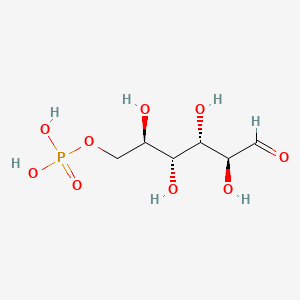

![trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile](/img/structure/B1234289.png)
